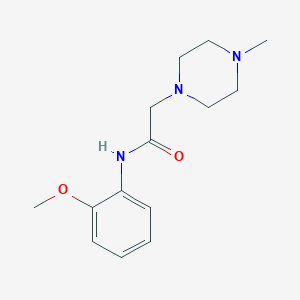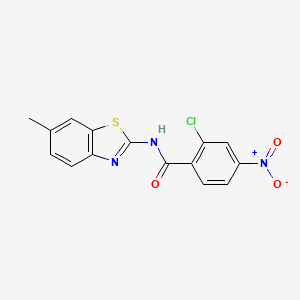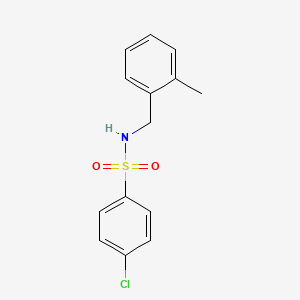
1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2-(phenylsulfonyl)diazene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2-(phenylsulfonyl)diazene 1-oxide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PPD and is a diazeniumdiolate compound. This compound has shown promising results in various scientific studies, and its potential applications are still being explored.
Wirkmechanismus
The mechanism of action of PPD involves the release of nitric oxide, which activates various signaling pathways in the body. Nitric oxide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, which make PPD a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. PPD has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, PPD has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPD is its ability to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases. However, one of the limitations of PPD is its instability, which makes it challenging to work with in the lab. Additionally, PPD can be toxic at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on PPD. One potential area of research is its use as an anti-cancer agent. PPD has shown promising results in inhibiting the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, further research could explore the potential use of PPD as a neuroprotective agent, as it has shown promising results in protecting against oxidative stress-induced damage. Finally, future research could explore the potential use of PPD in treating inflammatory diseases, as it has shown anti-inflammatory effects in various studies.
Synthesemethoden
The synthesis of PPD involves the reaction of 2-(phenylsulfonyl) hydrazinecarboximidamide with 2,2-dimethyl-5-nitro-1,3-dioxane-5-carboxylic acid, followed by oxidation with m-chloroperbenzoic acid. This method has been optimized to produce high yields of PPD.
Wissenschaftliche Forschungsanwendungen
PPD has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. PPD has been shown to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c1-11(2)21-8-12(9-22-11,15(17)18)14(16)13-23(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHXWLPBVQGQH-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NS(=O)(=O)C2=CC=CC=C2)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/S(=O)(=O)C2=CC=CC=C2)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B5802227.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)


![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)


![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)